molecular formula C22H23ClN6O B12397073 Losartan-d2

Losartan-d2

Cat. No.: B12397073
M. Wt: 424.9 g/mol
InChI Key: PSIFNNKUMBGKDQ-FNHLFAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Losartan-d2 is a deuterated form of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension and diabetic nephropathy. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope, which can enhance the metabolic stability and pharmacokinetic properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of losartan-d2 involves several key steps, starting with the preparation of the two main intermediates: 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl. The former is synthesized from valeronitrile and acetyl chloride, while the latter is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in the presence of manganese chloride and chlorotrimethylsilane . The final step involves the formation of the tetrazole ring using sodium azide and triethylamine hydrochloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of green chemistry principles to minimize waste and improve yield. Key steps include the use of environmentally friendly solvents and catalysts, as well as efficient purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Losartan-d2 undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogenation and alkylation reactions to modify the biphenyl and imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, amines, and halogenated compounds, which can be further utilized in medicinal chemistry research .

Scientific Research Applications

Losartan-d2 has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of losartan.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Studied for its potential therapeutic benefits in treating hypertension, heart failure, and kidney diseases.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Losartan-d2

This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated losartan. This can lead to improved therapeutic outcomes and reduced dosing frequency .

Properties

Molecular Formula

C22H23ClN6O

Molecular Weight

424.9 g/mol

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-dideuteriomethanol

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i14D2

InChI Key

PSIFNNKUMBGKDQ-FNHLFAINSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC)Cl)O

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Origin of Product

United States

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